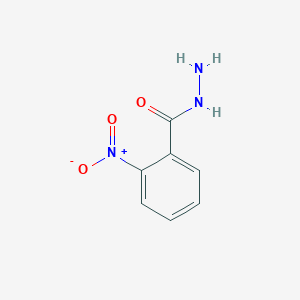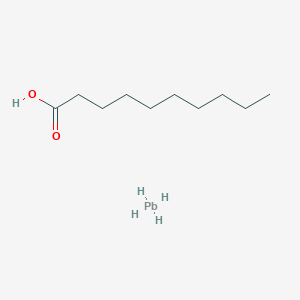
Lead(2+) decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(2+) decanoate is a chemical compound that is widely used in scientific research due to its unique properties. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Lead(2+) decanoate is not well understood, but it is believed to act as a Lewis acid catalyst in organic reactions. The compound may also interact with cellular membranes and proteins, leading to changes in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Lead(2+) decanoate has been shown to have both biochemical and physiological effects. In animal studies, the compound has been found to cause liver damage and alter lipid metabolism. It has also been shown to have toxic effects on the nervous system and reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Lead(2+) decanoate in lab experiments is its high stability and solubility in organic solvents. The compound is also relatively inexpensive and easy to synthesize. However, its toxicity and potential health hazards must be carefully considered when working with the compound.
Orientations Futures
There are several potential future directions for research on Lead(2+) decanoate. One area of interest is its use in the synthesis of lead nanoparticles for use in electronics and energy storage. Another potential application is its use as a potential treatment for cancer, as some studies have shown that the compound may have anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action and potential health effects of Lead(2+) decanoate.
Méthodes De Synthèse
Lead(2+) decanoate is synthesized through a reaction between lead acetate and decanoic acid. The reaction takes place in the presence of a solvent, typically ethanol or methanol, and requires careful temperature control. The resulting compound is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Lead(2+) decanoate has a wide range of scientific research applications, including its use as a catalyst in organic synthesis, as a stabilizer in polyvinyl chloride (PVC) production, and as a potential treatment for cancer. The compound has also been used in the synthesis of lead nanoparticles, which have potential applications in electronics and energy storage.
Propriétés
Numéro CAS |
15773-52-1 |
|---|---|
Nom du produit |
Lead(2+) decanoate |
Formule moléculaire |
C20H38O4Pb |
Poids moléculaire |
549.71332 |
Nom IUPAC |
decanoic acid;plumbane |
InChI |
InChI=1S/C10H20O2.Pb.4H/c1-2-3-4-5-6-7-8-9-10(11)12;;;;;/h2-9H2,1H3,(H,11,12);;;;; |
Clé InChI |
NUVUVZDIWGCEIH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.[PbH4] |
SMILES canonique |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Pb+2] |
Autres numéros CAS |
15773-52-1 |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



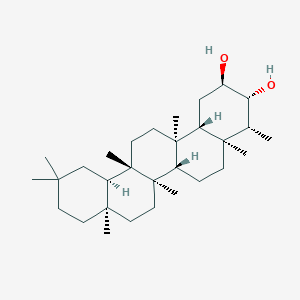
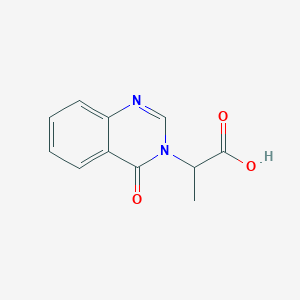
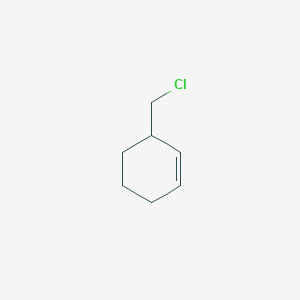
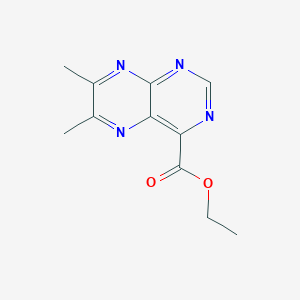
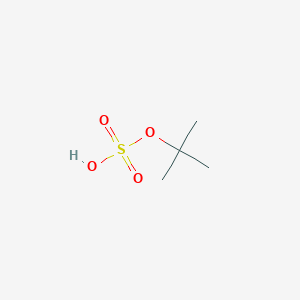
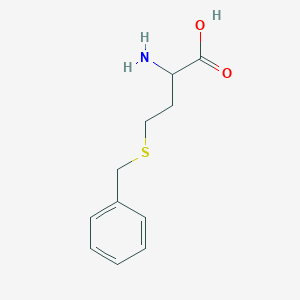
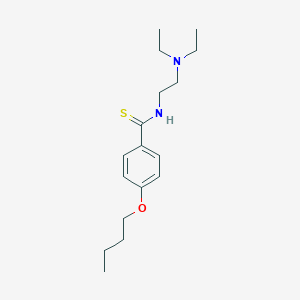
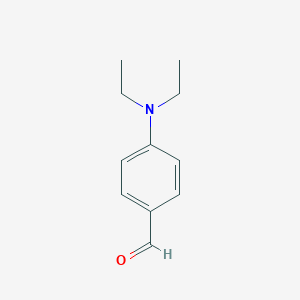
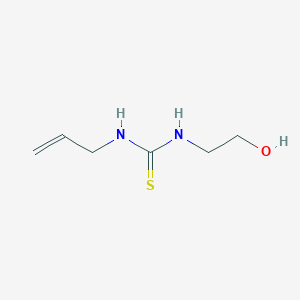
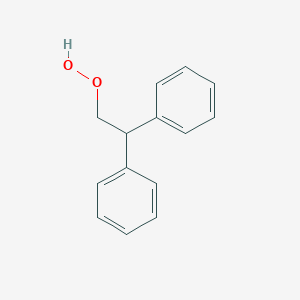
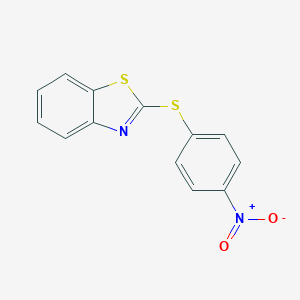
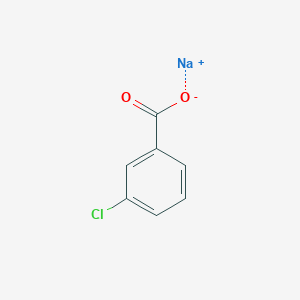
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
